2-[(2-Chloroethyl)amino]ethyl octadec-9-enoate
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Overview
Description
2-[(2-Chloroethyl)amino]ethyl octadec-9-enoate is an organic compound with the molecular formula C24H45ClNO2. This compound is a derivative of oleic acid, where the amino group is substituted with a 2-chloroethyl group. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloroethyl)amino]ethyl octadec-9-enoate typically involves the reaction of oleic acid with 2-chloroethylamine. The process can be catalyzed by various agents, such as cation-exchange resins or phosphoric acid. The reaction conditions often include elevated temperatures and specific ratios of reactants to optimize yield and selectivity .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Catalysts such as sodium methylate or platinum complexes can be used to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chloroethyl)amino]ethyl octadec-9-enoate undergoes several types of chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form corresponding oxides or reduced to form amines.
Esterification and Amidation: The ester group can participate in esterification or amidation reactions with various alcohols or amines
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amino derivatives, while oxidation can produce oxides .
Scientific Research Applications
2-[(2-Chloroethyl)amino]ethyl octadec-9-enoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential effects on cellular processes and as a model compound for understanding lipid interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of surfactants, emulsifiers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-[(2-Chloroethyl)amino]ethyl octadec-9-enoate involves its interaction with cellular membranes and proteins. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to alterations in protein function and cellular signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-Aminoethyl octadec-9-enoate: Lacks the chloroethyl group, resulting in different reactivity and biological effects.
2-[(2-Hydroxyethyl)amino]ethyl octadec-9-enoate: Contains a hydroxyethyl group instead of a chloroethyl group, leading to different chemical properties and applications
Uniqueness
2-[(2-Chloroethyl)amino]ethyl octadec-9-enoate is unique due to its chloroethyl group, which imparts distinct reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
62992-53-4 |
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Molecular Formula |
C22H42ClNO2 |
Molecular Weight |
388.0 g/mol |
IUPAC Name |
2-(2-chloroethylamino)ethyl octadec-9-enoate |
InChI |
InChI=1S/C22H42ClNO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(25)26-21-20-24-19-18-23/h9-10,24H,2-8,11-21H2,1H3 |
InChI Key |
RTHTVXBNPDRLKU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCNCCCl |
Origin of Product |
United States |
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